molecular formula C27H28N2O4Si B13852065 Sir-6-cooh

Sir-6-cooh

Cat. No.: B13852065
M. Wt: 472.6 g/mol
InChI Key: QDXBSEDMYNDYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Fluorophore-Carboxylic Acid Conjugates in Scientific Inquiry

Fluorophore-carboxylic acid conjugates represent a powerful class of molecular tools in scientific inquiry. By covalently linking a fluorescent dye to a molecule of interest via a bond formed from a carboxylic acid group, researchers can track the localization, dynamics, and interactions of specific biomolecules within living systems. The carboxylic acid group serves as a crucial handle for conjugation chemistry, allowing the attachment of the fluorophore to a wide range of ligands, including antibodies, peptides, proteins, nucleic acids, and small molecules cytoskeleton.comspirochrome.comspirochrome.com. This conjugation strategy is central to developing targeted fluorescent probes for imaging and detection applications.

Significance of the Carboxylic Acid Moiety in Molecular Design for Research Applications

The carboxylic acid moiety is highly significant in molecular design for research applications due to its inherent reactivity and the diverse range of coupling chemistries available. It can be readily activated using various coupling agents, facilitating the formation of stable amide or ester linkages with molecules containing amine or hydroxyl groups cytoskeleton.comspirochrome.comspirochrome.com. This functional group's presence allows for precise control over the site of conjugation, which is essential for preserving the biological activity of the targeting ligand and the photophysical properties of the fluorophore. The ability to form covalent conjugates through the carboxylic acid group enables the creation of highly specific probes tailored for particular biological targets.

Overview of Silicon Rhodamine (SiR) Scaffolds in Modern Chemical Biology Research

Silicon rhodamines (SiR) are a class of near-infrared fluorophores that have gained prominence in modern chemical biology research, particularly for live-cell imaging and super-resolution microscopy cytoskeleton.comspirochrome.cominvivochem.comepfl.chrsc.org. SiR dyes are characterized by their far-red absorption and emission wavelengths, which fall within a spectral window where cellular autofluorescence is low, leading to improved signal-to-noise ratios cytoskeleton.comrsc.org. Key features of SiR scaffolds include high extinction coefficients, excellent photostability, and compatibility with advanced microscopy techniques such as STED and SIM cytoskeleton.comspirochrome.cominvivochem.com.

A notable property of SiR fluorophores is their fluorogenic character, often existing in a non-fluorescent spirolactone state in solution and becoming highly fluorescent upon binding to their target, which favors an open, zwitterionic form cytoskeleton.com. This "turn-on" fluorescence minimizes background signal from unbound probe, enhancing sensitivity in live-cell imaging applications cytoskeleton.com. The SiR scaffold provides a versatile platform for developing targeted probes with favorable photophysical properties for imaging in biological environments cytoskeleton.comspirochrome.cominvivochem.comepfl.chrsc.orgnih.gov.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28N2O4Si

Molecular Weight

472.6 g/mol

IUPAC Name

3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylic acid

InChI

InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)27(20)22-13-16(25(30)31)7-10-19(22)26(32)33-27/h7-15H,1-6H3,(H,30,31)

InChI Key

QDXBSEDMYNDYJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3

Origin of Product

United States

Synthetic Methodologies for Sir Cooh and Its Analogues

Strategies for Carboxylic Acid Functionalization on Silicon Rhodamine Core Structures

The introduction of a carboxylic acid group onto the silicon rhodamine core structure is a key step in generating probes for bioconjugation. General synthetic strategies for accessing silicon rhodamines, including those with carboxylic acid functionalities, often involve the construction of the silicon-containing xanthene core followed by functionalization. One approach utilizes bis(2-bromophenyl)silane intermediates which undergo metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) intermediates. thegoodscentscompany.comamericanelements.com These intermediates can then react with electrophiles such as anhydrides or esters to form the silicon-xanthene core. thegoodscentscompany.comamericanelements.com The nature of the electrophile can dictate the presence and position of functional groups, including carboxylic acids or their precursors. For instance, using functionalized anhydrides or esters can directly introduce a carboxylic acid handle onto the developing silicon rhodamine structure. thegoodscentscompany.comamericanelements.com

Another modular synthetic approach involves the regioselective double nucleophilic addition of aryllanthanum reagents to esters, anhydrides, or lactones. wikipedia.org This method has been shown to be effective for the synthesis of diverse silicon-rhodamine analogues and can be adapted to introduce carboxylic acid groups. wikipedia.org

Furthermore, the addition of aryl-lithium species to substituted xanthones (or their silicon analogues, silaxanthones) represents another strategy for constructing the silicon rhodamine core. wikipedia.orgfishersci.ca Functionalized aryl-lithium reagents or appropriately substituted xanthones can be employed to incorporate carboxylic acid functionalities or their protected forms during the core formation.

Suzuki-Miyaura coupling has also been explored as a method to synthesize silicon rhodamines, including those bearing acid functions. nih.gov This cross-coupling reaction offers an alternative route for assembling the silicon rhodamine scaffold with desired substituents. nih.gov

Active Ester Synthesis Approaches for Conjugation and Derivatization

The carboxylic acid group of SiR-COOH is typically converted into a reactive form, such as an active ester, to facilitate efficient conjugation to molecules containing amine or other nucleophilic groups. The N-hydroxysuccinimide (NHS) ester is a commonly employed active ester for this purpose. guidetopharmacology.orgthegoodscentscompany.comamericanelements.comfishersci.ca

The synthesis of the NHS ester of SiR-COOH involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling reagent. guidetopharmacology.orgthegoodscentscompany.comamericanelements.comfishersci.ca Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to activate the carboxylic acid, forming an O-acylisourea intermediate that is then attacked by N-hydroxysuccinimide to generate the stable NHS ester. wikipedia.orgfishersci.ca Alternatively, activating reagents like TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) can directly facilitate the formation of the NHS ester. uni.lu

The resulting SiR-COOH NHS ester is an amine-reactive derivative that can readily form stable amide bonds with primary amines on peptides, proteins, antibodies, small molecules, or oligonucleotides. fishersci.caguidetopharmacology.org This active ester strategy is widely used for preparing custom SiR conjugates for various biological applications. fishersci.caguidetopharmacology.org

Regioselective Synthesis of Carboxy-Isomers and Related Derivatives

Silicon rhodamine dyes, like their carbon-based rhodamine counterparts, can exist as different carboxy-isomers depending on the position of the carboxylic acid group on the pendant phenyl ring. The most common isomers are the 5'- and 6'-carboxy isomers, while the synthesis of 4'-carboxy isomers has presented greater synthetic challenges. wikipedia.orgfishersci.canih.govfishersci.ca The regiochemistry of the carboxylic acid can influence the dye's properties, including its interaction with biological targets and its behavior in different environments. nih.govfishersci.ca

Classical condensation methods for synthesizing rhodamines often yield mixtures of 5'- and 6'-carboxy isomers, requiring chromatographic separation. wikipedia.orgfishersci.cafishersci.ca Achieving regioselectivity in the synthesis of specific isomers is crucial for obtaining well-defined probes with predictable properties.

Recent advancements have focused on developing synthetic routes that provide better control over regioselectivity. A modular synthetic approach utilizing regioselective double nucleophilic addition of aryllanthanum reagents to 3-substituted phthalic anhydrides has been reported as a strategy to access regioisomerically pure 4'-carboxycarbo-, silico-, and oxygen-bridged rhodamine fluorophores. wikipedia.org This method allows for the controlled installation of the carboxylic acid group at the 4' position. wikipedia.org

Another approach for the regioselective synthesis of 4-carboxyrhodamines involves a protecting-group-free method based on the nucleophilic addition of lithium dicarboxybenzenide to the corresponding xanthone. nih.govwikipedia.org This method offers a facile and efficient route to access these specific isomers. nih.govwikipedia.org

The ability to synthesize regiomerically pure carboxy-isomers allows for systematic studies to understand the impact of carboxylic acid position on the photophysical properties, cellular uptake, and target binding of silicon rhodamine conjugates. nih.govfishersci.ca

Development of Scalable Synthesis Protocols for Research-Grade SiR-COOH

The increasing demand for SiR-COOH and its derivatives in biological research necessitates the development of scalable synthesis protocols. While laboratory-scale syntheses are sufficient for initial research and proof-of-concept studies, larger quantities are often required for extensive biological screening, in vivo imaging, and potential preclinical studies.

Developing scalable protocols involves optimizing reaction conditions, simplifying purification procedures, and ensuring reproducibility on a larger scale. The modular synthetic approaches that utilize readily available starting materials and efficient coupling reactions are advantageous for scalability. thegoodscentscompany.comamericanelements.com

For example, a protecting-group-free synthesis of 4-carboxyrhodamines, which involves a single step based on nucleophilic addition, has been demonstrated to be scalable, with a gram-scale synthesis of 4-TMR-COOH reported in good yield. nih.govwikipedia.org While this specific example is for a tetramethylrhodamine (B1193902) analogue, the principles and methodology can potentially be applied or adapted for the scalable synthesis of SiR-COOH and its carboxy-isomers.

Spectroscopic Characterization and Advanced Analytical Techniques for Sir Cooh Systems

Advanced Spectroscopic Probing of SiR-COOH Chemical Structures

Spectroscopic methods are indispensable tools for the comprehensive characterization of SiR-COOH, providing detailed insights into its chemical structure, vibrational modes, electronic transitions, and molecular composition.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and analyze the molecular structure of compounds based on their characteristic vibrational modes. nih.govdaneshyari.com For molecules containing a carboxylic acid group, such as SiR-COOH, specific vibrational bands are expected in their IR and Raman spectra.

In IR spectroscopy, the O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. google.comwikipedia.orgfishersci.nonih.gov The carbonyl C=O stretching vibration is observed as an intense band between 1760 and 1690 cm⁻¹. google.comwikipedia.orgfishersci.nonih.govinvivochem.comnih.gov The C-O stretching vibration of the carboxylic acid group is usually found in the region of 1320-1210 cm⁻¹. google.comwikipedia.org

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that may be weak or absent in IR spectra. nih.govdaneshyari.com Characteristic Raman bands for carboxylic acids include those associated with the C=O stretch and O-H bending modes. wikipedia.orgnih.gov While specific IR or Raman spectra for SiR-COOH were not detailed in the consulted literature, these techniques are broadly applicable for confirming the presence of the carboxylic acid functional group and gaining insights into the vibrational characteristics of the SiR core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structural identity of organic molecules. nih.govliverpool.ac.ukropensci.org By analyzing the signals from atomic nuclei, typically ¹H and ¹³C, information about the connectivity and chemical environment of atoms within the molecule can be obtained. nih.govliverpool.ac.uk

For SiR-COOH, NMR spectroscopy provides crucial data for confirming its structure. The ¹H NMR spectrum of SiR-COOH 12 in DMSO shows a series of signals corresponding to the different proton environments in the molecule. uu.nl Characteristic shifts for protons adjacent to carbonyl groups typically appear around 2.0-2.5 ppm, while the acidic proton of the carboxylic acid can be observed as a very broad singlet in the region of 10-13.2 ppm, although its visibility can vary. google.comnih.gov The ¹³C NMR spectrum provides information about the carbon skeleton, with characteristic signals for carbonyl carbons and aromatic and aliphatic carbons. liverpool.ac.ukuu.nl

Specific NMR data reported for SiR-COOH 12 in DMSO includes a range of ¹H and ¹³C chemical shifts, indicative of its complex structure. uu.nl

SpectrumSolventKey Chemical Shifts (ppm)
¹H NMRDMSOδ 7.96 (d), 7.64 (d), 7.58 (m), 7.49 (d), 7.12 (d), 7.06 (d), 6.94 (s), 3.69 (d), 3.21 (m), 3.10 (m), 2.21-2.30 (m), 2.15 (m), 1.98 (m), 1.84 (m), 1.67 (m), 1.53 (s), 1.46 (d), 1.16-1.28 (m), 1.03 (s), 0.99 (s), 0.66 (s), 0.54 (s) (Selected peaks based on provided data, not exhaustive) uu.nl
¹³C NMRDMSOδ 209.84, 173.14, 172.38, 170.20, 165.74, 164.95, 158.93, 140.13, 137.26, 136.40, 133.80, 130.52, 130.08, 129.17, 128.62, 128.54, 127.62, 115.09, 84.21, 80.80, 77.41, 75.94, 75.30, 74.26, 74.05, 71.30, 70.52, 57.47, 55.44, 46.46, 46.40, 46.37, 45.43, 43.42, 40.89, 40.52, 36.96, 35.86, 35.53, 29.42, 29.06, 29.02, 26.99, 26.93, 26.43, 26.37, 25.86, 24.11, 22.89, 21.32, 14.17, 10.31 uu.nl

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Photophysical Characteristics

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are essential for characterizing the photophysical properties of SiR-COOH, including its absorption and emission maxima, and molar extinction coefficient. fishersci.cauni-freiburg.deuu.nlr-project.orgnih.govreadthedocs.iouniv-ouargla.dzbioregistry.io

SiR-COOH exhibits an intense absorption band in the far-red region of the spectrum, with a peak typically around 652 nm. fishersci.cauni-freiburg.denih.gov The molar extinction coefficient (ε) at this wavelength is reported to be high, approximately 1.0 x 10⁵ M⁻¹cm⁻¹. fishersci.cauni-freiburg.denih.gov The fluorescence emission spectrum of SiR-COOH shows a peak around 674 nm. fishersci.canih.gov These spectral properties are characteristic of SiR-based fluorophores, making them suitable for imaging in biological samples due to reduced interference from autofluorescence in the far-red range. nih.gov

PropertyValue
Maximum Absorption (λabs)652 nm fishersci.cauni-freiburg.denih.gov
Molar Extinction Coefficient (ε) at 652 nm1.0 x 10⁵ M⁻¹cm⁻¹ fishersci.cauni-freiburg.denih.gov
Maximum Emission (λEm)674 nm fishersci.canih.gov

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation. nih.govliverpool.ac.ukuu.nl Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly applied for the characterization of organic molecules like SiR-COOH. uu.nl

HRMS analysis provides precise mass measurements that can confirm the elemental composition of the compound. For SiR-COOH 12, the calculated mass for the protonated molecule ([M+H]⁺) is 1303.5881, with a found value of 1303.5862. uu.nl For a derivative, SiR-C12-COOH 16, the calculated mass for [M+H]⁺ is 670.3671, and the found value is 670.3663. uu.nl These close matches between calculated and found masses support the proposed molecular formulas.

Mass spectrometry can also provide fragmentation patterns by breaking the molecule into smaller ions. Analysis of these fragments can yield additional structural information. For carboxylic acids, characteristic fragmentation can include the loss of the OH group (M - 17) or the COOH group (M - 45). Selected Ion Recording (SIR) can be used in MS to monitor specific ions, enhancing sensitivity for target compounds.

Hyperspectral Imaging and Chemometric Data Analysis for Comprehensive Compound Characterization

Hyperspectral imaging is an advanced technique that integrates spatial imaging with spectroscopy, allowing for the acquisition of a full spectrum for each pixel in an image. This provides rich datasets containing both spatial and spectral information about a sample.

Chemometric data analysis involves the application of statistical and mathematical methods to chemical data to extract meaningful information, identify patterns, and build predictive models. When combined with hyperspectral imaging, chemometrics can be used for comprehensive characterization of systems containing SiR-COOH, particularly in complex biological or material environments.

Chemometric techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be applied to hyperspectral data to differentiate between components, analyze variations in concentration or chemical state of SiR-COOH within a sample, and potentially identify interactions with other molecules. While specific applications of hyperspectral imaging and detailed chemometric analysis focused solely on SiR-COOH were not extensively detailed in the provided search results, these techniques hold significant potential for advanced studies involving SiR-COOH conjugates in complex matrices, enabling spatially resolved spectroscopic analysis and data interpretation.

Photo-Induced Processes Involving SiR-COOH and its Conjugates

SiR-COOH and its conjugates participate in photo-induced processes, particularly in the context of photopolymerization and fluorescence modulation. SiR-COOH has been employed as a photocatalytic dye, extending polymerization capabilities to longer wavelengths (650 nm) diva-portal.orgdiva-portal.org. Mechanistic investigations into photoinduced polymerization involving photocatalytic dyes like SiR-COOH suggest a significant role for oxygen in the reaction, with the observation of hydrogen peroxide production upon illumination diva-portal.orgdiva-portal.org.

The photophysical behavior of SiR-COOH derivatives can also be influenced by their environment and conjugation. For instance, derivatization with a hydrophobic chain can shift the equilibrium towards the non-fluorescent spirocyclic form, with a transition to the fluorescent zwitterionic state occurring upon protein binding researchgate.net. This protein-binding induced fluorogenic response highlights the interplay between the molecule's structure, its environment, and light-induced fluorescence researchgate.net.

Proton-Coupled Electron Transfer (PCET) Mechanisms and Interfacial Dynamics

While the search results provide general information on Proton-Coupled Electron Transfer (PCET) as a process involving the concerted transfer of an electron and a proton, important in energy conversion and photocatalysis, specific detailed mechanisms of PCET directly involving SiR-COOH were not extensively described in the provided snippets libretexts.orgrsc.org. PCET can occur where an intramolecular carboxylic group acts as a proton donor libretexts.org. The modulation effect of carboxylic acid ligands on electron transfer has been explored in other systems, influencing photoinduced electron transfer (PET) and photochromic properties rsc.org. Photoinduced electron transfer (PET) is a process where a functional group undergoes a redox process involving the excited state of a chromophore, often resulting in fluorescence quenching acs.orgresearchgate.net. While SiR-COOH is a fluorophore used in photo-induced processes, detailed studies specifically on its PCET mechanisms and interfacial dynamics were not prominently featured in the search results.

Oxygen Atom Transfer (OAT) Reactions in Model Systems

Direct information specifically detailing Oxygen Atom Transfer (OAT) reactions involving SiR-COOH in model systems was not found in the provided search results. While photocatalytic oxygen atom transfer reactions have been investigated in other systems, particularly involving metal complexes and oxygen activation, the role of SiR-COOH in such reactions was not described rsc.orgresearchgate.net.

Photoinduced Polymerization Mechanisms for Material Functionalization

SiR-COOH acts as a photocatalytic dye in visible light-activated polymerization, enabling processes like the creation of conductive patterns diva-portal.orgdiva-portal.org. This photoinduced polymerization can be applied in vivo, as demonstrated by the creation of conductive "tattoos" on zebrafish using SiR-COOH under 650 nm light diva-portal.orgdiva-portal.org. Mechanistic studies related to this process indicate that oxygen plays a crucial role, with the generation of hydrogen peroxide observed after illumination of monomer/polymer solutions containing SiR-COOH diva-portal.orgdiva-portal.org. Photoinduced controlled radical polymerizations (CRPs) are recognized methods for synthesizing polymers with defined structures and functionalities, often utilizing photocatalysts acs.org. While SiR-COOH functions as a photocatalyst in polymerization, the specific detailed mechanism (e.g., if it proceeds via a known photo-CRP pathway) requires further investigation beyond the scope of the provided information.

Chemical Reactivity of the Carboxylic Acid Group in SiR-COOH

The carboxylic acid group at the 6-position of SiR-COOH is a critical functional handle for generating custom conjugates spirochrome.comspirochrome.com. Carboxylic acids are known to participate in various reactions, particularly those involving nucleophilic acyl substitution pathways after appropriate activation libretexts.org.

Nucleophilic Acyl Substitution Pathways of Carboxylic Acid Derivatives

Carboxylic acids and their derivatives undergo nucleophilic acyl substitution reactions, a fundamental class of organic reactions libretexts.orgkhanacademy.org. This process involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a leaving group khanacademy.org. The reactivity of carboxylic acids in nucleophilic acyl substitution is generally lower compared to their activated derivatives like acid halides or anhydrides masterorganicchemistry.com. Direct reaction of carboxylic acids with nucleophiles can be challenging, especially under basic conditions where the carboxylic acid is deprotonated, forming a less reactive carboxylate with a poor leaving group (O²⁻) libretexts.orgmasterorganicchemistry.com.

To facilitate nucleophilic acyl substitution, the carboxylic acid group is often activated. Common activation methods include conversion to acid chlorides using reagents like thionyl chloride libretexts.org. The resulting activated species are much more susceptible to nucleophilic attack libretexts.org. While the search results highlight the ability to activate the carboxylic acid group of SiR-COOH for conjugation, the specific detailed nucleophilic acyl substitution pathways involved in these activation and conjugation reactions were not explicitly delineated spirochrome.comspirochrome.com.

Esterification and Amidation Reactions for Conjugate Formation

The carboxylic acid group of SiR-COOH is readily utilized for the formation of conjugates through reactions such as esterification and amidation spirochrome.comspirochrome.com. These reactions are crucial for attaching SiR-COOH to various molecules, including small molecules, peptides, proteins, and oligonucleotides, enabling their fluorescent labeling spirochrome.comspirochrome.com.

Conclusion

SiR-6-COOH stands as a vital carboxylic acid derivative within the realm of silicon rhodamine fluorophores. Its well-defined chemical structure and strategically positioned carboxylic acid group provide a versatile platform for creating a diverse range of fluorescent conjugates. The unique photophysical properties of the SiR scaffold, including far-red emission, high photostability, and fluorogenicity, make SiR-COOH-derived probes exceptionally well-suited for demanding applications such as live-cell imaging and super-resolution microscopy. The ability to readily conjugate this compound to antibodies, proteins, nucleic acids, and small molecules has significantly expanded the toolkit available to chemical biologists, enabling detailed investigations into cellular processes and molecular dynamics with high sensitivity and resolution. As research continues to push the boundaries of biological imaging, compounds like this compound will remain essential building blocks for the design and synthesis of next-generation fluorescent probes.

Molecular Interactions and Supramolecular Assembly Involving Sir Cooh Conjugates

Noncovalent Interactions in SiR-COOH Systems

The behavior and efficacy of SiR-COOH and its conjugates are significantly influenced by various noncovalent interactions. These interactions play a crucial role in determining the probe's conformation, its equilibrium between the spirocyclic and zwitterionic states, and its binding to biological targets.

Hydrogen Bonding Networks and Their Structural Impact

Hydrogen bonding is a key noncovalent interaction influencing the structure and properties of SiR-COOH systems. The carboxylic acid group in SiR-COOH can participate in hydrogen bonding, both intramolecularly and with the surrounding solvent or target molecules. In certain isomeric forms, intramolecular hydrogen bonding can contribute to stabilizing the non-fluorescent spirolactone form wikipedia.org. The interaction of the probe with polar environments or biological targets can involve the formation of new hydrogen bonds, which can shift the equilibrium towards the fluorescent zwitterionic state nih.gov. For instance, interactions with negatively charged groups on biological targets, such as the trisphosphate group of ATP, can involve electrostatic and hydrogen bonding interactions nih.gov.

Steric Considerations in Determining Molecular Conformation and Binding

Steric factors significantly impact the synthesis, conformation, and target binding of SiR-COOH and its conjugates. The position of the carboxylic acid group on the xanthene core or the pendant aromatic ring can lead to different isomers (e.g., 4'-, 5'-, and 6'-carboxy isomers), and the synthesis of these isomers can be challenging due to steric hindrance nih.govwikipedia.org. Steric bulk of the fluorophore itself or the linker used for conjugation can influence the ability of the conjugate to access the binding site of the target molecule nih.gov. Steric hindrance can also affect the reactivity of functional groups during conjugation reactions nih.gov. Furthermore, steric interactions within the molecule, such as in the zwitterionic form of certain isomers, can lead to specific conformational arrangements, like the twisting of the carboxylate group wikipedia.org.

Design of Conjugates for Specific Molecular Interactions with Biological Targets

The carboxylic acid group of SiR-COOH provides a convenient handle for conjugation to various biomolecules, enabling the development of targeted fluorescent probes. The design of these conjugates is critical for achieving specificity, high affinity binding, and efficient delivery to the target within living systems.

Strategies for Conjugation to Peptides, Proteins, and Oligonucleotides

SiR-COOH can be activated for coupling to molecules containing amine groups, a common strategy for conjugating to peptides, proteins, and modified oligonucleotides. Activation of the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, is a widely used method. This activated ester then reacts with primary amines on the target molecule, forming a stable amide bond. Other coupling strategies, such as amine-acid coupling, have also been employed. The choice of linker between SiR-COOH and the targeting molecule is important and can influence the conjugate's properties, including solubility and steric accessibility to the target nih.gov. Linkers can be designed to be cleavable or non-cleavable, depending on the desired application.

Development of Covalent Probes for Targeted Biomolecules (e.g., Tubulin, Actin)

SiR-COOH has been extensively used in the development of covalent probes for imaging key cytoskeletal proteins like tubulin and actin in live and fixed cells nih.gov. These probes typically consist of the SiR fluorophore conjugated to a ligand that specifically binds to the target protein. For instance, SiR has been conjugated to tubulin binders like cabazitaxel (B1684091) to create covalent tubulin probes. These probes are designed to form a covalent bond with the target protein after initial noncovalent recognition, allowing for stable labeling. Similarly, SiR-actin probes, often utilizing ligands like jasplakinolide, enable the visualization of actin filaments nih.gov. The covalent linkage ensures that the fluorescent signal remains localized to the target even after washing steps, which is particularly beneficial for super-resolution microscopy techniques. The design of these covalent probes involves careful consideration of the linker and the reactive group to ensure efficient targeting and labeling while minimizing disruption of protein function.

Supramolecular Architectures and Self-Assembly Processes Mediated by SiR-COOH

The carboxylic acid moiety in SiR-COOH plays a significant role in mediating supramolecular architectures and self-assembly processes. Carboxylic acids are well-established building blocks in supramolecular chemistry due to their ability to form robust hydrogen bonds, particularly the characteristic carboxylic acid dimer motif. rsc.org These interactions can drive the formation of various ordered structures in both solid state and solution. rsc.orgresearchgate.net

Research indicates that SiR derivatives with nucleophilic functional groups like carboxylic acids can exist in an equilibrium between a closed, non-fluorescent spirolactone form and an open, fluorescent zwitterionic form in aqueous solutions under physiological conditions. rsc.orgresearchgate.netcytoskeleton.com This equilibrium is influenced by the surrounding environment, including the dielectric constant. In environments with a low dielectric constant, such as hydrophobic regions, the closed spirolactone form is favored, while a high dielectric constant, characteristic of hydrophilic environments, shifts the equilibrium towards the open, fluorescent form. rsc.orgresearchgate.net This environment-sensitive switching is a key aspect of the fluorogenic character observed when SiR-COOH conjugates bind to targets, as the local environment changes upon binding. rsc.orgcytoskeleton.com

The self-assembly of molecules, including fluorescent dyes with carboxylic acid functionalities, can lead to the formation of various supramolecular structures such as aggregates, micelles, or more complex ordered arrays. rsc.orgnih.govresearchgate.net The carboxylic acid group can act as an anchoring point for interactions with surfaces or other molecules, facilitating the formation of self-assembled monolayers (SAMs) or other organized structures. rsc.orgresearchgate.net For instance, carboxylic acids are common anchoring groups used to bind molecules to surfaces through interactions like hydrolysis and condensation. rsc.org

While direct detailed data tables specifically on the supramolecular assembly of unconjugated SiR-COOH itself are less prevalent in the immediate search results compared to its use as a building block for conjugates, the principles governing carboxylic acid-mediated assembly are highly relevant. Studies on other carboxylic acid-containing molecules demonstrate the formation of supramolecular ribbons, sheets, and other architectures driven by hydrogen bonding and π-π interactions. rsc.orgresearchgate.netrsc.org

When SiR-COOH is conjugated to other molecules, such as proteins, drugs, or nucleic acids, the resulting conjugate's self-assembly behavior can be influenced by both the SiR-COOH moiety and the conjugated molecule. invivochem.comcytoskeleton.com For example, conjugation to inhibitors has been explored for tracking purposes. invivochem.com The self-assembly of drug amphiphiles, which can involve carboxylic acid groups, can lead to the formation of micelles and other nanostructures with tailored properties for drug delivery. nih.gov The morphology of these self-assembled nanostructures can be influenced by intermolecular interactions and processing conditions. nih.gov

Detailed research findings on the self-assembly of SiR-COOH conjugates often focus on the functional outcome, such as targeted delivery or activation of fluorescence upon binding, which is intrinsically linked to their supramolecular behavior. The transition between the spirolactone and zwitterionic forms upon binding to a target molecule is a form of environment-induced molecular rearrangement that can be considered a key aspect of the supramolecular interaction and contributes to the fluorogenic property. rsc.orgresearchgate.netcytoskeleton.com

While specific quantitative data tables detailing the thermodynamics or kinetics of SiR-COOH self-assembly into discrete supramolecular architectures (like critical micelle concentrations or aggregate sizes) were not extensively found for the unconjugated molecule in this search, the literature highlights the potential for such behavior, particularly when conjugated to amphiphilic or interacting partners. The spectroscopic properties of SiR-COOH, such as its absorbance and fluorescence, are sensitive to its local environment and aggregation state, providing a means to study its assembly behavior. rsc.orgresearchgate.net

For instance, studies involving the absorbance of SiR-COOH in mixtures of varying dielectric constants demonstrate the shift in equilibrium between the open and closed forms. researchgate.net This type of data could be presented in a table showing the absorbance at the maximum wavelength (λmax) across a range of dielectric constants, illustrating the correlation between the environment and the dye's state.

Example Data Representation (Illustrative - based on described phenomena, not specific extracted numerical data):

Dielectric ConstantAbsorbance at λmax (a.u.)Predominant Form
LowLowerSpirolactone
IntermediateIntermediateEquilibrium
HighHigherZwitterion

Furthermore, the self-assembly of molecules containing carboxylic acids can be influenced by factors such as pH, concentration, and the presence of other molecules, leading to diverse supramolecular structures. rsc.org The study of these systems often involves techniques like UV-Vis absorption and fluorescence spectroscopy, dynamic light scattering, and microscopy to characterize the formed assemblies.

The ability of SiR-COOH to be readily coupled to various ligands via its carboxylic acid group facilitates the creation of complex conjugates that can exhibit designed self-assembly behavior, enabling applications in targeted imaging and sensing. invivochem.comspirochrome.comcytoskeleton.com

Applications of Sir Cooh in Advanced Research Modalities

Super-Resolution Microscopy (SRM) Probe Development and Optimization

The development of probes based on SiR-COOH has significantly impacted super-resolution microscopy (SRM), allowing for imaging beyond the diffraction limit of light. upc.educytoskeleton.cominvivochem.cninvivochem.cnspirochrome.comnih.gov Probes derived from SiR-COOH exhibit characteristics favorable for SRM, including near-infrared emission wavelengths, which minimize phototoxicity and background autofluorescence in biological samples, and often display fluorogenicity, becoming highly fluorescent only upon binding to their target. upc.educytoskeleton.cominvivochem.cnspirochrome.comnih.gov This target-activated fluorescence is crucial for achieving high signal-to-noise ratios in SRM. invivochem.cnnih.govnih.gov

SiR-COOH derived probes have been successfully applied in Stimulated Emission Depletion (STED) microscopy, a powerful SRM technique. These probes, such as SiR-tubulin and SiR-actin, have enabled high-resolution visualization of cellular structures like microtubules and actin filaments in living cells. invivochem.cninvivochem.cnnih.govresearchgate.netnih.govspirochrome.com STED microscopy utilizing SiR-based probes has allowed researchers to resolve fine details of these cytoskeletal components, providing insights into their organization and dynamics at the nanoscale. For instance, SiR-tubulin has been used to image microtubules in human fibroblasts, achieving resolutions significantly better than conventional microscopy. invivochem.cnresearchgate.netspirochrome.com SiR-SNAP, another SiR-COOH derivative, has been used in live-cell STED imaging of centrosomal protein Cep41, revealing a ring-like structure previously unobserved with confocal microscopy. invivochem.cnnih.gov Studies have shown that SiR-based probes can achieve optical resolutions around 30 nm in STED microscopy of microtubules. invivochem.cnresearchgate.net

Structured Illumination Microscopy (SIM) is another SRM technique where SiR-COOH based probes have found utility. These probes are compatible with SIM, allowing for increased resolution compared to conventional fluorescence microscopy. invivochem.cnspirochrome.comspirochrome.com SiR-tubulin and SiR-actin probes have been employed in SIM to visualize the cytoskeleton in living cells. invivochem.cnspirochrome.com SIM imaging with SiR derivatives provides a doubling of resolution compared to wide-field microscopy, enabling the study of cellular structures with enhanced detail.

Stimulated Emission Depletion (STED) Microscopy Applications

Live-Cell Imaging Reagent Development for Cellular Structural Analysis

A key advantage of SiR-COOH and its derivatives is their suitability for live-cell imaging. upc.educytoskeleton.com The near-infrared emission spectrum of SiR minimizes phototoxicity and cellular autofluorescence, which are significant concerns in live-cell experiments, particularly during long-term imaging. upc.educytoskeleton.cominvivochem.cnspirochrome.comjinpanlab.com Furthermore, the fluorogenic nature of many SiR-based probes means they are largely non-fluorescent in solution and become brightly fluorescent upon binding to their specific cellular targets. invivochem.cnspirochrome.comnih.govnih.gov This property leads to low background signal and high specificity, allowing for imaging of endogenous structures without the need for overexpression or genetic manipulation. invivochem.cnjinpanlab.com SiR-COOH has been instrumental in developing probes for imaging various cellular structures in live cells, including F-actin, microtubules, DNA (using SiR-Hoechst), and organelles like lysosomes and endosomes. cytoskeleton.cominvivochem.cninvivochem.cnspirochrome.comnih.govnih.govjinpanlab.comnih.gov These probes enable the study of dynamic cellular processes and the organization of cellular components in their native environment.

Advanced Bioconjugation Strategies for Biosensing Platforms

The carboxylic acid group of SiR-COOH provides a reactive handle for conjugation to a wide array of biomolecules, including antibodies, peptides, proteins, and small molecule ligands. invivochem.cnjinpanlab.comnih.govplos.org This capability is fundamental to the development of targeted fluorescent probes and advanced biosensing platforms. By conjugating SiR-COOH to molecules that specifically interact with biological targets, researchers can create probes that localize to particular cellular structures or indicate the presence or activity of specific molecules. invivochem.cnnih.govresearchgate.netspirochrome.com The fluorogenic property of SiR-based conjugates is particularly advantageous in biosensing, as the change in fluorescence upon target binding can be used to detect and quantify interactions or the presence of analytes with high sensitivity and low background. invivochem.cnnih.govspirochrome.com This approach has been explored for developing biosensors that become fluorescent upon binding to specific proteins or other biomolecules. spirochrome.com

Photopatterning Strategies for Bio-Integrated Materials and Systems

SiR-COOH has also found application in the field of photopatterning, particularly in the context of creating bio-integrated materials and systems. It has been utilized as a photocatalytic dye for visible-light-activated polymerization. researchgate.netspirochrome.comtebubio.com This allows for the spatially controlled fabrication of materials using light as a stimulus.

Development of Advanced Biosensors and Neural Interfaces

SiR-COOH plays a role in the development of advanced biosensors and neural interfaces due to its fluorescent properties and its ability to be conjugated to specific molecules. Its use as a photocatalytic dye has been explored for visible-light-activated polymerization, a technique with potential applications in creating conductive structures for neural interfaces and biosensors nih.gov.

More broadly, the ability to couple SiR-COOH to various ligands allows for the creation of custom biosensors. These probes leverage the fluorogenic property of SiR derivatives, becoming highly fluorescent upon binding to their target analyte nih.gov. This enables the detection and visualization of specific molecules within biological systems with high sensitivity nih.gov. Such biosensors are valuable tools for monitoring cellular processes and detecting biomarkers.

While the field of neural interfaces is rapidly evolving with advancements in materials chemistry and device design nih.govnih.govacs.orgnih.govlibretexts.org, the direct application of SiR-COOH within the core electrical or material components of invasive neural interfaces is not widely documented in the provided literature. Its primary relevance in this context appears to be as a tool for fluorescent labeling and imaging within neuroscience research, potentially for visualizing cellular responses to neural interfaces or tracking molecules involved in neural function. For instance, SiR-actin probes, derived from the SiR scaffold, have been used to image actin structures in cultured rat hippocampal neurons with super-resolution microscopy nih.gov.

Preclinical Drug Discovery Research Applications

SiR-COOH is a valuable compound in preclinical drug discovery research, primarily as a component for generating fluorescent probes to study drug-target interactions, cellular distribution, and phenotypic effects. Its carboxylic acid group allows for straightforward conjugation to drug candidates or other small molecules, creating fluorescently labeled versions that retain the biological activity of the parent molecule nih.govciteab.comnih.govmiami.edu.

These SiR-COOH conjugates are particularly useful as small-molecule probes. Their near-infrared fluorescence is advantageous for imaging in biological samples, and their photostability and compatibility with super-resolution microscopy enable detailed studies of their localization and behavior within living cells miami.edu. This is crucial for understanding how potential drug candidates interact with their targets and distribute within cellular compartments.

Studies have demonstrated the use of SiR-COOH to create conjugates with inhibitors, such as UNC2025 (a Mer inhibitor) miami.edu and Olaparib (a PARP inhibitor) nih.gov. These fluorescent conjugates allow researchers to track the cellular uptake and localization of the inhibitor. For example, a SiR-Olaparib conjugate was used in live-cell imaging to study its staining pattern, revealing the importance of linker design and charge in determining cellular distribution nih.gov. The SiR-COOH conjugate of Olaparib showed diffuse cytoplasmic staining, suggesting that the negative charge influenced its cell permeability compared to a SiR-Me conjugate nih.gov. This highlights the utility of SiR-COOH in designing and optimizing fluorescent probes for drug discovery applications.

The application of SiR-COOH conjugates extends to tracking model active molecules in cells expressing fluorescent proteins like GFP, enabling co-localization studies miami.edu. This capability is important for investigating the relationship between a compound's localization and its observed biological effect.

In target-based drug discovery, the goal is to identify and optimize ligands that bind specifically to a predefined molecular target nih.govchemicalbook.com. SiR-COOH-based fluorescent probes are instrumental in this process. By conjugating SiR-COOH to a ligand or potential drug candidate, researchers can create a fluorescent tracer that can be used to directly assess binding to the target protein in cellular or biochemical assays nih.gov.

The fluorogenic nature of SiR probes is particularly advantageous for target engagement studies. The increase in fluorescence upon binding to the target allows for sensitive detection of the interaction, providing a direct measure of ligand binding in a more physiological context compared to traditional methods nih.gov. This can aid in quantifying binding affinity and kinetics.

Furthermore, SiR-COOH conjugates can be used in imaging-based assays to visualize the localization of the ligand relative to the target protein within cells. This provides valuable spatial information that complements biochemical binding data and helps confirm target engagement in situ. The ability to use super-resolution microscopy with SiR probes allows for detailed analysis of ligand distribution at the subcellular level, which is critical for understanding the nuances of ligand-target interactions and optimizing ligand design nih.govnih.govmdpi.com.

The process of optimizing ligands often involves modifying their chemical structure to improve target affinity, selectivity, and pharmacokinetic properties. Creating SiR-COOH conjugates of different ligand variants allows for comparative studies of their binding characteristics and cellular behavior using fluorescence-based methods nih.gov. This can help guide structure-activity relationship (SAR) studies by providing visual and quantitative data on how structural modifications impact target engagement and cellular distribution.

Phenotype-based screening is a drug discovery approach where compounds are screened based on their ability to induce a desired cellular or organismal phenotype, without prior knowledge of the molecular target nih.govchemicalbook.comidrblab.net. Once active compounds are identified, significant effort is often required to elucidate their mechanism of action and identify their molecular targets idrblab.net.

SiR-COOH conjugates are valuable tools in the deconvolution phase of phenotypic screening and for characterizing the cellular effects of hit compounds. By creating fluorescent versions of active compounds, researchers can use live-cell imaging to investigate how these compounds affect cellular morphology, organelle dynamics, or the localization of specific proteins mdpi.commiami.edunih.gov.

For example, if a phenotypic screen identifies a compound that affects cell division, a SiR-COOH conjugate of that compound could be synthesized and used to visualize its distribution within the cell and its interaction with cytoskeletal components like actin or tubulin nih.gov. This can provide clues about the compound's potential targets or pathways. The study using SiR-Olaparib conjugates demonstrated how such probes can reveal unexpected cellular staining patterns, like mitochondrial tropism, which is important for interpreting the observed phenotype and understanding potential off-target effects nih.gov.

Activity-based protein profiling (ABPP), often used in conjunction with phenotypic screening to identify targets, can also potentially leverage fluorescent SiR-COOH conjugates nih.gov. While the provided text specifically mentions SiR-COOH as a fluorophore used in conjunction with various agents for imaging in the context of ABPP and bioimaging for target identification nih.gov, the direct methods of how SiR-COOH conjugates are used within ABPP were not detailed. However, the general principle of using fluorescent probes to label and identify protein targets aligns with the capabilities of SiR-COOH conjugates.

The ability of SiR-COOH probes to function in live cells and with super-resolution microscopy provides a powerful means to gain detailed insights into the cellular behavior of phenotypically active compounds, helping to bridge the gap between observed phenotype and underlying molecular mechanisms.

Future Research Directions and Broader Impact in Chemical Science

Innovations in SiR-COOH Probe Development for Emerging Research Areas

Innovations in SiR-COOH probe development are primarily driven by the need for highly specific and sensitive tools to investigate complex biological processes and molecular targets in emerging research areas. The carboxylic acid group of SiR-COOH provides a convenient handle for creating custom conjugates by coupling it to small molecules, peptides, proteins, or oligonucleotides spirochrome.com. This modular approach allows researchers to design probes that can selectively bind to targets of interest.

One significant emerging area is the study of specific protein targets within their native cellular environment. SiR-COOH has been shown to possess favorable pharmacokinetic profiles and the capability to specifically target Bruton's tyrosine kinase (Btk) in single-cell imaging experiments umsb.ac.id. A notable example of this is the development of Ibrutinib-SiR-COOH, which is anticipated to be a valuable chemical tool for deciphering Btk biology in cancer and host cells in vivo acs.org. This highlights the potential of SiR-COOH conjugates in targeted imaging for disease research and drug discovery.

Furthermore, the intrinsic properties of SiR dyes, including their derivatives like SiR-COOH, make them compatible with advanced microscopy techniques such as stimulated emission depletion (STED) and structured illumination microscopy (SIM) spirochrome.comresearchgate.net. These super-resolution methods allow for imaging with spatial resolution beyond the diffraction limit of light, enabling the visualization of biological structures and events at the nanoscale. The application of SiR-COOH-based probes in multi-color imaging and super-resolution live-cell microscopy represents a key area of innovation, pushing the boundaries of what can be observed in living systems researchgate.net. The far-red to near-infrared emission of SiR dyes is particularly advantageous for live-cell imaging due to reduced autofluorescence and decreased phototoxicity in this spectral window spirochrome.comresearchgate.net. The broader field of molecular imaging, aimed at visualizing, characterizing, and quantifying targets at the molecular level within intact living organisms, is a significant application space where SiR-COOH conjugates are poised to play an increasingly important role umsb.ac.id.

Advancements in Photochemical Control and Spatiotemporal Activation

Advancements in photochemical control and spatiotemporal activation of fluorescent probes are crucial for precisely manipulating and observing biological events with high temporal and spatial resolution. While the provided information does not detail specific photochemical control strategies applied directly to SiR-COOH, the broader field of probe design is actively exploring methods for inducible probe activation researchgate.net.

Future research directions for SiR-COOH could involve incorporating photocleavable linkers or photoisomerizable moieties into SiR-COOH conjugates. This would enable researchers to activate or deactivate the fluorescence of the SiR-COOH probe, or control its binding affinity to a target, using light of specific wavelengths. Such strategies would allow for the precise timing and localization of probe activity, facilitating the study of dynamic biological processes, signaling pathways, and molecular interactions in a controlled manner. The development of photoactivatable or photoswitchable SiR-COOH probes would significantly enhance their utility in live-cell imaging, allowing for targeted labeling and tracking of molecules or structures within specific cellular compartments or at defined time points.

Synergistic Integration of Synthetic, Spectroscopic, and Computational Methodologies

The development and application of advanced probes like SiR-COOH heavily rely on the synergistic integration of synthetic, spectroscopic, and computational methodologies. Synthetic chemistry is fundamental, as SiR-COOH itself is a product of synthesis, and its utility is extended through the creation of custom conjugates with various biomolecules spirochrome.com. Novel synthetic strategies are continuously being developed to create more complex and highly specific SiR-COOH-based probes.

Spectroscopic techniques are essential for characterizing the photophysical properties of SiR-COOH and its conjugates, including their absorption and emission spectra, extinction coefficients, and quantum yields spirochrome.com. Techniques such as fluorescence spectroscopy and mass spectrometry are routinely used to analyze and validate the structure and purity of SiR-COOH derivatives and their conjugates researchgate.net. Electrochemical studies can also provide valuable insights into the electronic properties of SiR dyes, such as HOMO-LUMO energy levels, which are directly related to their optical behavior researchgate.net.

Computational methodologies, such as quantum mechanical calculations, play an increasingly important role in probe design and understanding. Computational calculations can be used to predict the electronic structure, absorption and emission wavelengths, and potential interactions of SiR-COOH and its conjugates acs.org. This in silico analysis can guide the rational design of new probes with desired properties, reducing the need for extensive experimental screening. The integration of computational predictions with synthetic efforts allows for a more efficient and targeted approach to probe development.

Q & A

Q. How can researchers translate this compound’s in vitro findings into preclinical models ethically?

  • Methodological Answer : Adopt 3R principles (Replacement, Reduction, Refinement) :
  • Use organ-on-chip models for preliminary efficacy/toxicity screening.
  • Design rodent studies with power analysis to minimize sample size.
  • Partner with bioethicists to align protocols with institutional guidelines .

Tables for Data Analysis

Parameter Technique Purpose Reference
Structural ValidationNMR, HRMSConfirm molecular identity
Bioactivity ScreeningSPR, CETSAAssess target engagement
Toxicity ProfilingMeta-analysis (PRISMA)Identify safety thresholds
Computational ModelingMD, QSPRPredict physicochemical properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.